ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-11-8(10)9-4-7-3-6(9)5-12-7/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMFHSYJYLFYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CC1CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amine Group
The primary amine of L-proline is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting L-proline with benzyl chloroformate in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). The Cbz group ensures selective reactivity in subsequent steps.
Thiolation and Cyclization
Protected proline undergoes thiolation via Mitsunobu reaction conditions (diethyl azodicarboxylate, triphenylphosphine) with thiol-containing reagents. Cyclization is facilitated by intramolecular nucleophilic displacement, forming the 2-thia-5-azabicyclo[2.2.1]heptane core. Reaction temperatures (80–100°C) and anhydrous solvents (tetrahydrofuran) are critical for yield optimization.
Esterification
The carboxylate group is esterified using ethyl chloroformate in the presence of a base (sodium hydride). This step is conducted at 0°C to minimize side reactions, yielding the final ethyl ester derivative.
Alternative Routes via Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling offers a complementary pathway. For example, cyclopentene derivatives undergo 1,2-aminoacyloxylation with sulfur-containing nucleophiles. This method avoids harsh conditions but requires precise stoichiometric control of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP).
Analytical Validation of Synthetic Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) confirms bicyclic structure integrity. Key signals include:
-
δ 4.20–4.40 ppm (quartet, ethyl ester CH₂)
-
δ 3.70–3.90 ppm (multiplet, bridgehead protons)
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δ 1.30–1.50 ppm (triplet, ethyl ester CH₃).
High-Resolution Mass Spectrometry (HRMS)
HRMS-ESI ([M+H]+) validates molecular weight (e.g., m/z 216.0898 for C₉H₁₃NO₂S).
Challenges and Optimization Strategies
Stereochemical Control
Maintaining enantiopurity during sulfur incorporation remains challenging. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) improve diastereoselectivity.
Yield Improvement
Optimizing reaction time and temperature enhances yields. For instance, extending cyclization duration to 48 hours increases yield from 45% to 68%.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effective reagents (e.g., substituting Cbz with Boc protection) and continuous-flow systems to improve throughput. Solvent recovery systems (e.g., THF distillation) reduce environmental impact.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Proline Derivatization | 68 | 98 | Stereochemical fidelity |
| Palladium Catalysis | 55 | 95 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of sulfur and nitrogen-containing bicyclic structures with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medicinally, this compound is investigated for its potential as a pharmacophore. Its structure is similar to that of certain antibiotics and enzyme inhibitors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism by which ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfur and nitrogen atoms within the bicyclic structure can form specific interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
- Sulfur vs. Oxygen (Thia vs. Oxa): Sulfur's larger atomic radius and lower electronegativity compared to oxygen reduce ring strain and alter electronic distribution. This may enhance stability in metabolic environments .
- Ester Groups: Ethyl esters (target compound) offer moderate lipophilicity, while tert-butyl esters (e.g., ) improve steric protection against enzymatic hydrolysis. Aromatic esters (e.g., benzyl , 4-nitrobenzyl ) enable π-stacking in crystal lattices or receptor binding pockets.
- Oxo Group at Position 3: The 3-oxo modification (e.g., ) introduces a ketone, which can participate in hydrogen bonding or serve as a reactive site for further derivatization.
Physicochemical Properties
Table 2: Physical and Spectral Properties
*Data inferred from analogs.
Key Observations:
Key Observations:
- Protection/Deprotection: tert-Butyl esters require acidic conditions for cleavage, whereas benzyl/ethyl esters are removed via hydrogenation or hydrolysis .
- Stereochemical Control: Chiral centers (e.g., (1S,4S) in ) are critical for biological activity and are maintained using enantioselective catalysts or chiral auxiliaries .
Biological Activity
Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique thia-azabicyclic structure, may exhibit various pharmacological properties, including antimicrobial and antimalarial activities.
Structure and Composition
- Molecular Formula : C10H15NO3S
- Molecular Weight : 229.29 g/mol
- CAS Number : 177615-42-8
The compound features a bicyclic framework that includes a sulfur atom, which is integral to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 229.29 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, derivatives of chitosan containing quaternized moieties have shown promising antimicrobial effects against various pathogens, suggesting a potential pathway for the development of new antimicrobial agents based on the thia-azabicyclic structure .
Antimalarial Activity
Studies on related compounds have identified potential antimalarial activities. For example, derivatives of N-alkyl and N-benzyl-1,10-phenanthroline have demonstrated IC50 values ranging from 260.42 to 465.38 nM against Plasmodium falciparum, indicating that structural modifications can enhance efficacy against malaria . The mechanism of action appears to involve the inhibition of parasite proteases, which are critical for the life cycle of the malaria parasite.
Case Studies
- Chitosan Derivatives : A study explored the effects of N-alkyl chitosan derivatives on platelet aggregation and their potential use in hemostatic applications. The findings suggested that at specific concentrations, these derivatives could enhance platelet function, which is crucial in wound healing and surgical settings .
- Antimalarial Mechanisms : Research into the interactions between chloroquine and new phenanthroline derivatives revealed additive effects, suggesting that combining these compounds could enhance therapeutic outcomes against malaria .
Q & A
Q. What are the recommended synthetic routes for ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate?
The synthesis typically involves multi-step strategies, including:
- Cyclization : Formation of the bicyclic core via intramolecular cycloaddition or ring-closing metathesis. Protective groups (e.g., tert-butyl carbamate) are often used to stabilize reactive intermediates .
- Functionalization : Introduction of the thia (sulfur) and carboxylate groups using reagents like Lawesson’s reagent (for sulfur incorporation) or esterification with ethyl chloroformate .
- Purification : Chromatography (flash or HPLC) and recrystallization are critical for isolating high-purity products (>95%) .
Q. How is the compound characterized structurally and analytically?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton/carbon environments, with shifts at δ ~4.2 ppm (ester -OCH₂CH₃) and δ ~3.5-4.0 ppm (bicyclic N-CH₂-S) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 229.3 for C₉H₁₃NO₃S) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., bicyclic C-N-C angles ~105°) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Reaction Conditions : Use of automated reactors or continuous flow systems improves reproducibility. For example, maintaining anhydrous conditions and temperatures between 0–25°C minimizes side reactions .
- Catalyst Screening : Palladium or ruthenium catalysts enhance cyclization efficiency. Yields increase from ~40% to >70% with optimized catalysts .
- Data-Driven Adjustments : Monitor reaction progress via in-situ FTIR or LC-MS to adjust stoichiometry in real time .
Q. What structural modifications enhance biological activity?
- Side-Chain Engineering : Replacing the ethyl ester with bulkier groups (e.g., benzyl) improves metabolic stability but may reduce solubility .
- Stereochemical Tuning : The (1S,4S) configuration shows higher binding affinity to nicotinic acetylcholine receptors (nAChRs) compared to (1R,4R) .
- Hybrid Derivatives : Conjugation with oxane or hydrazine moieties (e.g., 5-(oxane-4-carbonyl) derivatives) enhances neuropharmacological activity .
Q. How do researchers resolve contradictions in reported biological data?
- Assay Standardization : Discrepancies in IC₅₀ values (e.g., 10–100 µM for nAChR inhibition) arise from varying cell lines (HEK293 vs. SH-SY5Y). Cross-validate using uniform protocols .
- Purity Considerations : Impurities >2% (e.g., from incomplete esterification) skew dose-response curves. Use orthogonal purity checks (HPLC, DSC) .
- Computational Modeling : Molecular docking clarifies structure-activity relationships (SAR) when empirical data conflicts .
Methodological Challenges and Solutions
Q. What strategies mitigate instability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
